molecular formula C18H19N3O2 B2516679 N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203335-31-2

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2516679
CAS RN: 1203335-31-2
M. Wt: 309.369
InChI Key: XIFYSJPQMMYBDM-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. MPBC has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition has been linked to anti-cancer and anti-inflammatory effects. N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to reduce inflammation and fibrosis in animal models of lung injury and liver fibrosis. In addition, N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown high purity and yield. N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one limitation of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the mechanism of action of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide in more detail, which could lead to the development of more potent and selective analogs. Furthermore, the development of new synthetic methods for N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide could improve its yield and purity, which would facilitate further preclinical studies.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been reported in various literature sources. One of the most commonly used methods involves the reaction of 2-phenylbenzimidazole with 3-chloropropyl methyl ether in the presence of a base, followed by the reaction with 5-amino-2-(trifluoromethyl)benzoic acid. The product is then purified using column chromatography to obtain N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide with high purity and yield.

Scientific Research Applications

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to reduce inflammation and fibrosis in animal models of lung injury and liver fibrosis.

properties

IUPAC Name

N-(3-methoxypropyl)-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-11-5-10-19-18(22)14-8-9-17-16(12-14)20-13-21(17)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYSJPQMMYBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

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